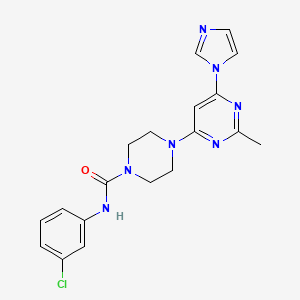![molecular formula C21H21N3O2S B2709256 4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 940745-85-7](/img/structure/B2709256.png)
4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes and are part of the structure of nucleotides in DNA and RNA.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyrimidine derivatives are known to undergo a variety of chemical reactions, often involving the nitrogen atoms or any functional groups attached to the ring .Scientific Research Applications
Synthesis and Biological Activities : Heterocyclic compounds, such as thienopyrimidines, exhibit high biological activities due to their structural complexity and functional diversity. Research by El-Gazzar et al. (2006) on thienopyrimidine derivatives showed that these compounds act as inhibitors of adenosine kinase, platelet aggregation, and exhibit antileukemia and anticancer activities. Their synthesis involves reactions that yield biologically active compounds, highlighting their significance in the development of new therapeutic agents (El-Gazzar, Hussein, & Aly, 2006).
Optoelectronic Applications : The study of conjugated polymers containing pyrrolopyrimidine units, as investigated by Beyerlein and Tieke (2000), reveals their potential in electronic applications due to their photoluminescent properties. These polymers show strong photoluminescence and higher photochemical stability, making them suitable for use in electronic devices (Beyerlein & Tieke, 2000).
Chemical Synthesis and Molecular Structure : The synthesis of pyrimidine derivatives, including pyrimido-pyrimidinediones, plays a crucial role in exploring new chemical entities with potential pharmaceutical applications. Dabiri et al. (2007) reported an efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives under microwave-assisted conditions, demonstrating the versatility of these heterocyclic systems in chemical synthesis (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).
Nonlinear Optical Properties : The exploration of thiopyrimidine derivatives for nonlinear optical (NLO) applications indicates their potential in the field of optoelectronics. A study by Hussain et al. (2020) on phenyl pyrimidine derivatives demonstrated their considerable NLO character, suggesting their suitability for high-tech applications in optoelectronics and as materials for the development of NLO devices (Hussain et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
4-(4-methylsulfanylphenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-27-16-9-7-15(8-10-16)19-18-17(22-21(26)23-19)13-24(20(18)25)12-11-14-5-3-2-4-6-14/h2-10,19H,11-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJSFPDJXLXNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
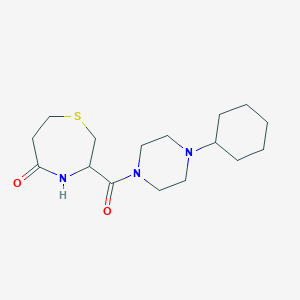

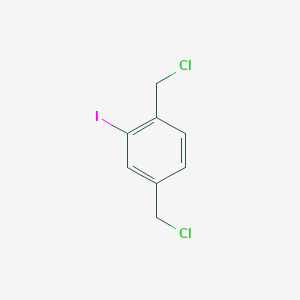
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2709176.png)

![ethyl 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B2709184.png)

![1-(2,4-Dichlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2709186.png)
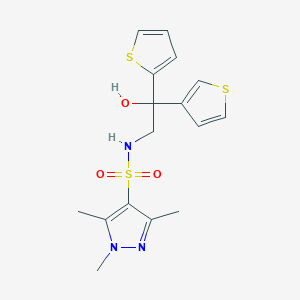

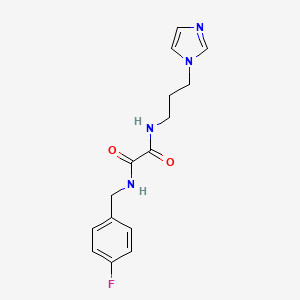
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid](/img/structure/B2709191.png)

